molecular formula C14H21FN2O B1465550 1-[1-(3-Fluoro-4-methylbenzyl)-2-piperazinyl]-1-ethanol CAS No. 1353503-90-8

1-[1-(3-Fluoro-4-methylbenzyl)-2-piperazinyl]-1-ethanol

Cat. No.: B1465550
CAS No.: 1353503-90-8
M. Wt: 252.33 g/mol
InChI Key: ATGXCDYQDUKQRG-UHFFFAOYSA-N
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Description

“1-[1-(3-Fluoro-4-methylbenzyl)-2-piperazinyl]-1-ethanol” is a complex organic compound. It contains a piperazine ring, which is a heterocyclic amine consisting of a six-membered ring containing two nitrogen atoms at opposite positions in the ring . The compound also contains a fluoro-methylbenzyl group, which is a benzene ring with a fluorine atom and a methyl group attached .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the piperazine ring and the fluoro-methylbenzyl group. The presence of the fluorine atom would likely have a significant effect on the electronic properties of the molecule, as fluorine is highly electronegative .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. The piperazine ring could act as a nucleophile in substitution reactions . The benzylic position (the carbon adjacent to the aromatic ring) is often reactive and could potentially undergo oxidation or halogenation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence of the fluorine atom and the piperazine ring could influence properties such as polarity, solubility, and stability .

Mechanism of Action

Without specific information about the intended use or biological activity of this compound, it’s difficult to speculate about its mechanism of action. Piperazine derivatives are known to have biological activity and are used in a variety of pharmaceutical applications .

Safety and Hazards

As with any chemical compound, handling “1-[1-(3-Fluoro-4-methylbenzyl)-2-piperazinyl]-1-ethanol” would require appropriate safety precautions. It’s important to use personal protective equipment and avoid ingestion, inhalation, or contact with skin and eyes .

Future Directions

Future research could explore the potential applications of this compound, particularly in the field of medicinal chemistry given the known biological activity of piperazine derivatives .

Properties

IUPAC Name

1-[1-[(3-fluoro-4-methylphenyl)methyl]piperazin-2-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21FN2O/c1-10-3-4-12(7-13(10)15)9-17-6-5-16-8-14(17)11(2)18/h3-4,7,11,14,16,18H,5-6,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATGXCDYQDUKQRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CN2CCNCC2C(C)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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